6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one
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Overview
Description
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the Povarov reaction, which utilizes an aldehyde, an aniline, and an alkene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinolinone form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA gyrase, leading to the disruption of DNA replication in microbial cells . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chlorine and ethenyl groups.
4-hydroxy-2-quinolinone: A derivative with a hydroxyl group at the 4-position.
6-chloro-3-ethenyl-4-methylquinolin-2-one: A closely related compound with one less chlorine atom.
Uniqueness
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one is unique due to the presence of two chlorine atoms and an ethenyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications .
Properties
CAS No. |
59236-30-5 |
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Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
6,7-dichloro-3-ethenyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9Cl2NO/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)15-12(7)16/h3-5H,1H2,2H3,(H,15,16) |
InChI Key |
IMBGVWXJPZHBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC(=C(C=C12)Cl)Cl)C=C |
Origin of Product |
United States |
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